(2E)-3-(furan-3-yl)-N-propyl-N-[(thiophen-3-yl)methyl]prop-2-enamide
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Overview
Description
(2E)-3-(furan-3-yl)-N-propyl-N-[(thiophen-3-yl)methyl]prop-2-enamide is an organic compound that features a furan ring and a thiophene ring connected through a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-3-yl)-N-propyl-N-[(thiophen-3-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Amide Bond Formation: The final step involves the coupling of the furan and thiophene rings through an amide bond. This can be achieved using reagents such as carbodiimides (e.g., DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-3-yl)-N-propyl-N-[(thiophen-3-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of epoxides or sulfoxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2E)-3-(furan-3-yl)-N-propyl-N-[(thiophen-3-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving furan and thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic properties due to the presence of the furan and thiophene rings.
Mechanism of Action
The mechanism by which (2E)-3-(furan-3-yl)-N-propyl-N-[(thiophen-3-yl)methyl]prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π stacking interactions, while the amide bond can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(2E)-3-(furan-3-yl)-N-propyl-N-[(thiophen-3-yl)methyl]prop-2-enamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic properties. This makes it a valuable compound for research in fields such as organic electronics and medicinal chemistry.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-7-16(10-14-6-9-19-12-14)15(17)4-3-13-5-8-18-11-13/h3-6,8-9,11-12H,2,7,10H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQZVRJQDQFRTB-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)C=CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC1=CSC=C1)C(=O)/C=C/C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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